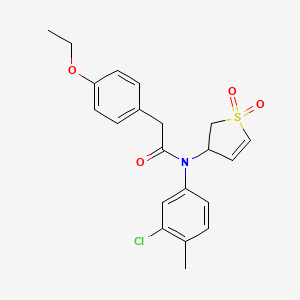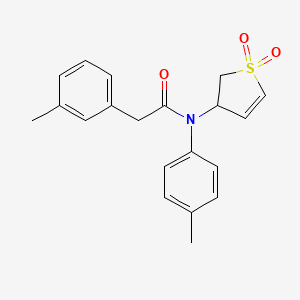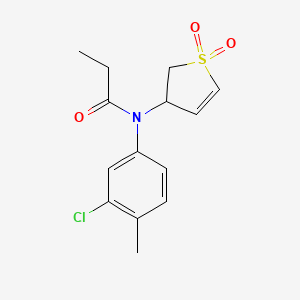
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide
描述
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune and hematopoietic cell development. CP-690,550 has been shown to have potential therapeutic applications for a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide works by selectively inhibiting JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune and hematopoietic cell development. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide reduces the activation and proliferation of these cells, leading to decreased production of pro-inflammatory cytokines and improved clinical outcomes in immune-mediated diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can inhibit the activation and proliferation of T cells, B cells, and natural killer cells, leading to decreased production of pro-inflammatory cytokines. In vivo studies in animal models of rheumatoid arthritis and psoriasis have shown that N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can reduce disease severity and improve clinical outcomes. Clinical studies in humans have demonstrated that N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical settings, with a well-established mechanism of action and potential therapeutic applications. Another advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. One limitation is that it is a relatively new drug that has not yet been approved for clinical use in many countries, which may limit its availability for research purposes. Another limitation is that it has potential off-target effects on other JAK family members, which may complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide. One direction is to further explore its potential therapeutic applications in other immune-mediated diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is to investigate its potential combination with other immunomodulatory drugs for synergistic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and potential off-target effects on other JAK family members. Finally, there is a need for continued development of new small molecule inhibitors of JAK3 with improved efficacy and safety profiles.
科学研究应用
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide inhibits JAK3-mediated signaling pathways in a dose-dependent manner, leading to decreased production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, and interferon-gamma. In vivo studies in animal models of rheumatoid arthritis and psoriasis have demonstrated that N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can reduce disease severity and improve clinical outcomes.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-3-14(17)16(12-6-7-20(18,19)9-12)11-5-4-10(2)13(15)8-11/h4-8,12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAQOOIDGZYMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408071.png)
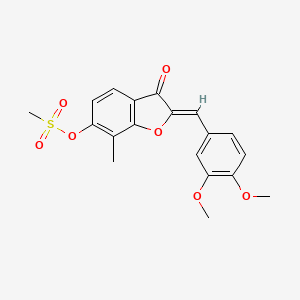
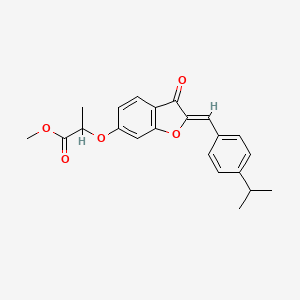

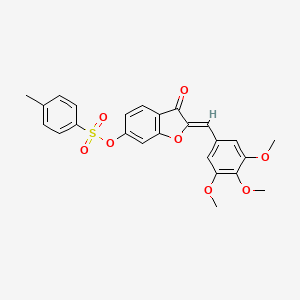

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408114.png)
![methyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B3408120.png)

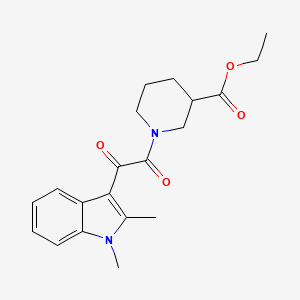
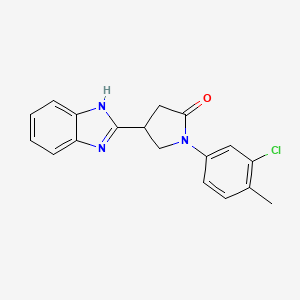
![1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B3408149.png)
